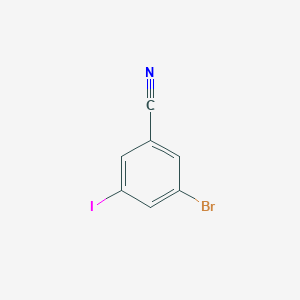

3-Bromo-5-iodobenzonitrile

Overview

Description

Synthesis Analysis

The synthesis of halogenated benzonitriles can be achieved through various methods. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile is performed via bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation for producing aryl bromides and chlorides in good yields . Similarly, 3-bromo-5-fluorobenzonitrile is used as a precursor in the synthesis of a PET radioligand, where a new synthon is employed for Sonogashira coupling . These methods could potentially be adapted for the synthesis of 3-Bromo-5-iodobenzonitrile.

Molecular Structure Analysis

The molecular structure of halogenated benzonitriles can be studied using vibrational spectroscopy and density functional theory (DFT) computations. For example, the molecular properties of 3-bromo-5-fluorobenzonitrile have been investigated, providing insights into the vibrational modes and confirming them with total energy distribution (TEDs) . These techniques could be applied to 3-Bromo-5-iodobenzonitrile to understand its molecular structure.

Chemical Reactions Analysis

Halogenated benzonitriles can undergo various chemical reactions. For instance, 3,5-dibromo-4-hydroxybenzonitrile, a related compound, is shown to degrade under different anaerobic conditions, indicating the potential for reductive debromination . Additionally, halogen-bonding interactions with uranyl oxo atoms have been observed in a uranyl coordination polymer featuring 3-bromo-5-iodobenzoic acid . These findings suggest that 3-Bromo-5-iodobenzonitrile may also participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzonitriles can be characterized through spectroscopic methods and theoretical calculations. The vibrational spectroscopic investigations of 3-bromo-5-fluorobenzonitrile reveal its fundamental modes and NLO properties, such as polarizability and hyperpolarizability . These methods could be used to determine the properties of 3-Bromo-5-iodobenzonitrile. Additionally, the synthesis of tritiated bromobenzene derivatives, including 3H-o-bromobenzonitrile, involves exchange-tritiation, which could be relevant for labeling studies of 3-Bromo-5-iodobenzonitrile .

Scientific Research Applications

Isostructural Analysis

3,5-Dihalo-4-hydroxybenzonitriles, including derivatives like 3-Bromo-5-iodobenzonitrile, are noted for forming isostructural arrangements. These compounds create chain-like structures through interactions, displaying two-dimensional isostructurality in their polymorphs. This characteristic is important in the study of crystallography and material science (Britton, 2006).

Halogen Bonding in Crystal Structures

The study of halogen bonding, particularly in crystals like 4-bromobenzonitrile, provides insights into various bending properties of these compounds. This understanding is significant in materials science for designing materials with specific mechanical properties (Veluthaparambath et al., 2022).

Synthesis and Chemical Transformation

Research into the synthesis and transformation of related compounds like 2-bromo-3-fluorobenzonitrile provides valuable knowledge for the development of efficient, environmentally friendly synthetic methods. These advancements are crucial in organic chemistry and pharmaceuticals (Szumigala et al., 2004).

Photodegradation Studies

Investigations into the photodegradation of similar compounds like bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) in various environmental conditions are vital for understanding the ecological impact and degradation pathways of these chemicals. This research is significant in environmental chemistry and pollution control (Kochany, 1990).

Safety and Hazards

properties

IUPAC Name |

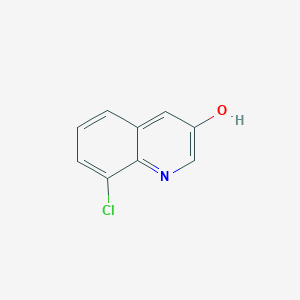

3-bromo-5-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQMIDOWAGGZMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662778 | |

| Record name | 3-Bromo-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-iodobenzonitrile | |

CAS RN |

289039-21-0 | |

| Record name | 3-Bromo-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.